

Tedizolid Demonstrates Potent In Vitro Activity Against Diverse Streptococci Species

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Tedizolid phosphate sodium	
Cat. No.:	B15580147	Get Quote

A comprehensive analysis of multiple in vitro studies reveals that tedizolid, an oxazolidinone antibiotic, exhibits potent activity against a wide range of clinically significant Streptococcus species. Comparative data consistently show tedizolid to be as, or more, potent than other commonly used antibiotics, including linezolid and vancomycin.

Tedizolid has demonstrated robust in vitro efficacy against key streptococcal pathogens, including Streptococcus pneumoniae, Streptococcus pyogenes (Group A Streptococcus), Streptococcus agalactiae (Group B Streptococcus), and viridans group streptococci. This potent activity holds true for both susceptible and some resistant strains, positioning tedizolid as a valuable agent in the antimicrobial armamentarium.

Comparative In Vitro Activity of Tedizolid

The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are key indicators of an antibiotic's activity against a population of bacteria.

Streptococcus pneumoniae

Tedizolid has shown potent in vitro activity against Streptococcus pneumoniae. In a study of isolates collected from Latin American countries, Australia, New Zealand, and China, tedizolid (MIC90, 0.25 mg/L) was found to be four-fold more potent than linezolid (MIC90, 1 mg/L).[1]

Another study evaluating isolates from patients with pneumonia worldwide confirmed the high in vitro potency of tedizolid against S. pneumoniae.[2]

Beta-Hemolytic Streptococci (S. pyogenes and S. agalactiae)

Against beta-hemolytic streptococci, tedizolid consistently demonstrates potent in vitro activity. In a study of isolates from bone and joint infections, all beta-hemolytic streptococci, including S. pyogenes and S. agalactiae, were inhibited by ≤ 0.5 mg/L of tedizolid, with MIC50/90 values of 0.25/0.25 mg/L.[3] Another study reported MIC90 values of 0.5 μ g/ml for both S. pyogenes and S. agalactiae, which was four-fold lower than that of linezolid (2 μ g/ml).[4] The Surveillance of Tedizolid Activity and Resistance (STAR) programme, a five-year global surveillance study, also confirmed the high activity of tedizolid against S. pyogenes and S. agalactiae, with MIC90 values of 0.25 mg/L for both species.[5]

Viridans Group Streptococci

Tedizolid has also been shown to be highly active against viridans group streptococci. In a study of isolates from bone and joint infections, tedizolid was the most active agent against this group of bacteria, with MIC50/90 values of 0.12/0.25 mg/L, inhibiting all isolates at ≤0.25 mg/L. [3] The STAR programme reported an MIC90 of 0.25 mg/L for the Streptococcus anginosus group, a member of the viridans group streptococci.[5]

Summary of In Vitro Activity Data

The following tables summarize the in vitro activity of tedizolid and comparator agents against various Streptococcus species from several key studies.

Organism	Antibiotic	No. of Isolates	MIC Range (mg/L)	MIC50 (mg/L)	MIC90 (mg/L)	Reference
S. pneumonia e	Tedizolid	328	-	0.125	0.125	[6]
Linezolid	328	-	0.5	0.5	[6]	
S. pneumonia e	Tedizolid	3008	-	-	0.25	[1][2]
Linezolid	3008	-	-	1	[1]	
S. pyogenes	Tedizolid	50	-	-	0.5	[4]
Linezolid	50	-	-	2	[4]	
S. pyogenes	Tedizolid	87	-	0.12	0.25	[7]
Linezolid	87	-	1	1	[7]	
S. pyogenes	Tedizolid	409	≤0.06 - >1	0.12	0.25	[8]
Linezolid	409	0.25 - 2	1	1	[8]	
S. agalactiae	Tedizolid	50	-	-	0.5	[4]
Linezolid	50	-	-	2	[4]	
S. agalactiae	Tedizolid	39	≤0.06 - >1	0.12	0.25	[8]
Linezolid	39	0.25 - 2	1	1	[8]	
β- hemolytic	Tedizolid	168	-	0.25	0.25	[3]

etrantococc

i						
Linezolid	168	-	1	2	[3]	
Viridans group streptococc i	Tedizolid	22	-	0.12	0.25	[3]
Linezolid	22	-	1	1	[3]	
S. anginosus group	Tedizolid	75	-	-	0.5	[4]
Linezolid	75	-	-	2	[4]	

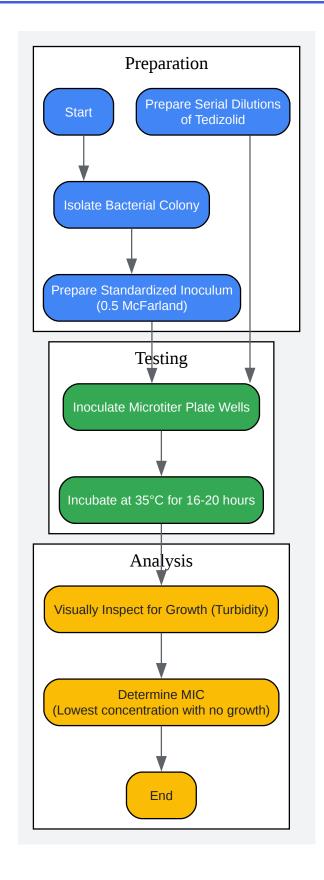
Experimental Protocols

The data presented in this guide are based on in vitro susceptibility testing performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The primary method used in these studies was the broth microdilution method.

Broth Microdilution Method (CLSI)

The broth microdilution method is a standardized procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. The general workflow is as follows:

- Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[9]
- Serial Dilution of Antibiotic: The antibiotic being tested is serially diluted in a multi-well microtiter plate containing a liquid growth medium (broth).
- Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.



- Incubation: The inoculated plates are incubated under specific conditions (e.g., 35°C for 18-24 hours) to allow for bacterial growth.[9]
- Determination of MIC: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.[10]

This standardized methodology ensures the reproducibility and comparability of MIC data across different laboratories and studies.

Click to download full resolution via product page

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. In vitro activity of tedizolid against Staphylococcus aureus and Streptococcus pneumoniae collected in 2013 and 2014 from sites in Latin American countries, Australia, New Zealand, and China PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tedizolid activity against a multicentre worldwide collection of Staphylococcus aureus and Streptococcus pneumoniae recovered from patients with pneumonia (2017-2019) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Five-year analysis of the in vitro activity of tedizolid against a worldwide collection of indicated species causing clinical infections: results from the Surveillance of Tedizolid Activity and Resistance (STAR) programme PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activities of tedizolid compared with other antibiotics against Gram-positive pathogens associated with hospital-acquired pneumonia, skin and soft tissue infection and bloodstream infection collected from 26 hospitals in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. can-r.com [can-r.com]
- 8. jmilabs.com [jmilabs.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [Tedizolid Demonstrates Potent In Vitro Activity Against Diverse Streptococci Species]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b15580147#in-vitro-activity-comparison-of-tedizolid-against-different-streptococci-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com